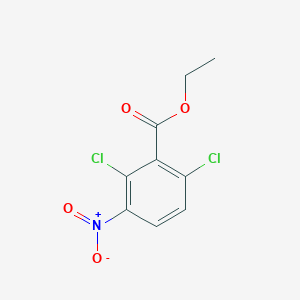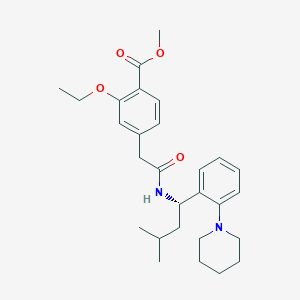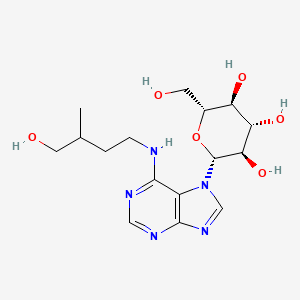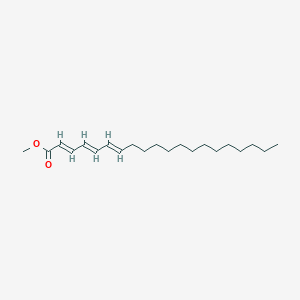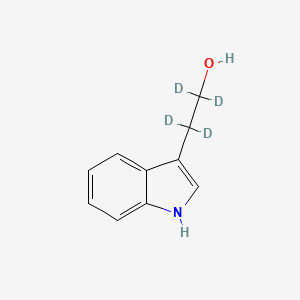
Tryptophol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tryptophol-d4 is a deuterated form of tryptophol, an aromatic alcohol with the chemical formula C10H11NO. Tryptophol is known for its sleep-inducing properties and is found in wine as a secondary product of ethanol fermentation. The deuterated form, this compound, is used in scientific research to study metabolic pathways and reaction mechanisms due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tryptophol can be synthesized through several methods. One common method involves the reduction of ethyl 3-indolyl-acetate using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at room temperature . Another method involves the reduction of 3-substituted-dioxindoles using a borane tetrahydrofuran complex . These methods provide high yields and are efficient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of tryptophol typically involves the Fischer indole synthesis pathway, using phenylhydrazine hydrochloride and 2,3-dihydrofuran as raw materials . This method allows for continuous flow synthesis under various temperature conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Tryptophol undergoes several types of chemical reactions, including:
Oxidation: Tryptophol can be oxidized to form indole-3-acetaldehyde.
Reduction: Reduction of tryptophol can yield indole-3-ethanol.
Substitution: Tryptophol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride are commonly used reducing agents.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Indole-3-acetaldehyde
Reduction: Indole-3-ethanol
Substitution: Various indole derivatives
Aplicaciones Científicas De Investigación
Tryptophol-d4 has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and metabolic pathways.
Biology: Investigated for its role in quorum sensing in fungi and its effects on microbial communication.
Industry: Used in the synthesis of bioactive compounds and pharmaceuticals.
Mecanismo De Acción
Tryptophol exerts its effects through various molecular targets and pathways. It is produced from tryptophan via the action of enzymes such as indolepyruvate decarboxylase and alcohol dehydrogenase . Tryptophol acts as a quorum-sensing molecule in fungi, influencing cell-to-cell communication and biofilm formation . It also induces sleep by interacting with neurotransmitter pathways in the brain .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxytryptophol: A hydroxylated derivative of tryptophol with similar sleep-inducing properties.
5-Methoxytryptophol: A methoxylated derivative with potential therapeutic effects.
Indole-3-acetaldehyde: An oxidation product of tryptophol involved in plant growth regulation.
Uniqueness
Tryptophol-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing metabolic pathways and studying reaction mechanisms. This stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and analysis of biochemical processes.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2/i5D2,6D2 |
Clave InChI |
MBBOMCVGYCRMEA-NZLXMSDQSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


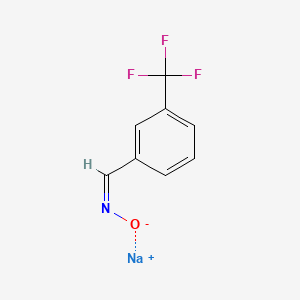
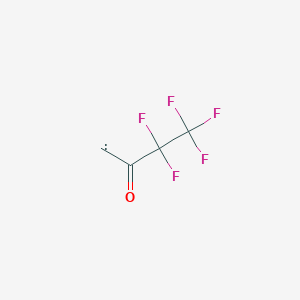
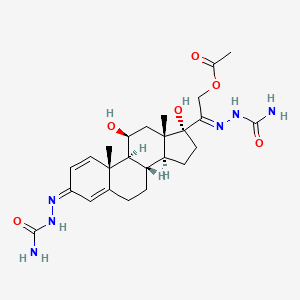
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
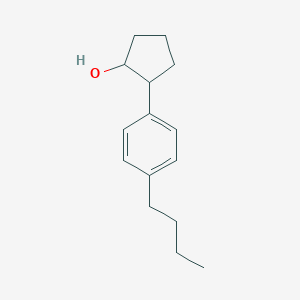
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
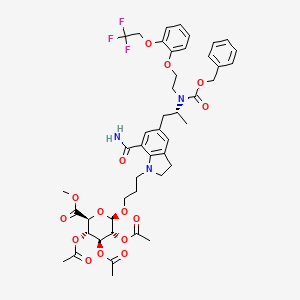
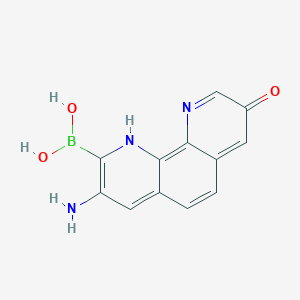
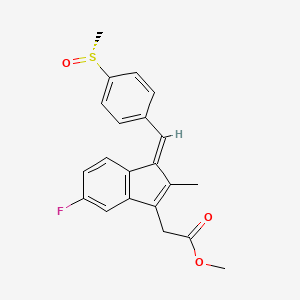
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)
